9-azido-9H-fluorène

Vue d'ensemble

Description

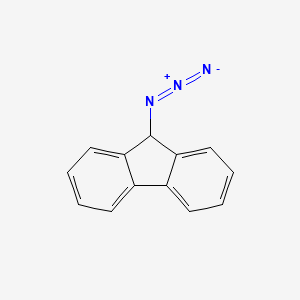

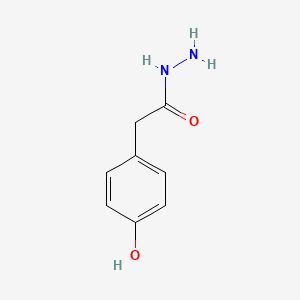

9-azido-9H-fluorene (9-AZF) is a fluorescent compound commonly used as a photoaffinity labeling reagent and in bioconjugation research. It is a derivative of 9H-fluorene, a polycyclic aromatic hydrocarbon (PAH) that can be used as a precursor to fluorene-based dyes .

Physical And Chemical Properties Analysis

9-azido-9H-fluorene has a molecular formula of C13H9N3 and a molecular weight of 207.23 g/mol. The physical and chemical properties of its parent compound, 9H-fluorene, include a density of 1.1±0.1 g/cm3, a boiling point of 293.6±10.0 °C at 760 mmHg, and a melting point of 111-114 °C .Applications De Recherche Scientifique

- Propriétés photophysiques: Le 9-azido-9H-fluorène présente des caractéristiques photophysiques remarquables, ce qui le rend approprié pour les applications optoélectroniques. Des chercheurs ont étudié ses spectres d'absorption et d'émission, qui peuvent informer la conception des diodes électroluminescentes organiques (OLED), des cellules solaires et des capteurs .

- Conception de laser: En incorporant du this compound dans des oligomères, les scientifiques ont développé des lasers à rétroaction distribuée (DFB). Ces lasers émettent une émission spontanée amplifiée (ASE) intense à des longueurs d'onde spécifiques, permettant des applications dans la technologie laser et les systèmes de communication .

- Des chercheurs ont exploré la synthèse sélective de fluorènes alkylés et alkénylés en utilisant le this compound comme précurseur. Un seul complexe de nickel dérivé du ligand SNS facilite cette fonctionnalisation, offrant un accès à divers dérivés du fluorène .

- Deux nouveaux colorants fluorescents, à savoir la (E)-1-(2-hydroxybenzylidène)-2-(9H-fluorène-9-ylidène)hydrazine (FIIS) et la (E)-1-(2-hydroxynaphthylidène)-2-(9H-fluorène-9-ylidène)hydrazine (FIIN), ont été synthétisés à partir du this compound. Ces colorants présentent des propriétés photophysiques intéressantes, ce qui en fait des candidats potentiels pour les applications d'imagerie et de marquage .

- L'incorporation du this compound dans des polymères conjugués (CP) ou des oligomères (CO) peut améliorer leurs propriétés optiques et électriques. Ces matériaux trouvent une application dans l'électronique organique, tels que les transistors à effet de champ organiques (OFET) et les revêtements conducteurs .

- Des chercheurs ont étudié les propriétés morphologiques des films à base de this compound. La compréhension de la formation de la phase β auto-ordonnée et du comportement d'agrégation est cruciale pour la conception et les applications des matériaux .

- Le groupe azido du this compound permet des réactions bioorthogonales. Des chercheurs ont exploré son utilisation en chimie click, en bioconjugaison et en marquage de biomolécules .

Matériaux et dispositifs optoélectroniques

Fonctionnalisation C-H

Colorants fluorescents

Chimie des polymères

Science des matériaux

Bioconjugaison et chimie click

Safety and Hazards

The safety data sheet for a related compound, 9-diazo-9H-fluorene, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

9-azido-9H-fluorene is commonly used as a photoaffinity labeling reagent and in bioconjugation research. Future research could explore its potential applications in these areas. Additionally, related compounds such as 2,7-dichloro-9H-fluorene-based azetidinones have shown promise as antimicrobial and anticancer agents , suggesting potential future directions for the development of 9-azido-9H-fluorene derivatives.

Mécanisme D'action

Mode of Action

For instance, 2,7-dichloro-9H-fluorene-based azetidinones have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .

Biochemical Pathways

SMT-1 strain . The identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid .

Action Environment

Spillage is unlikely to penetrate the soil, and the product is insoluble and sinks in water .

Analyse Biochimique

Cellular Effects

The effects of 9-azido-9H-fluorene on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9-azido-9H-fluorene can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, it can alter the expression of genes involved in cell cycle regulation and stress response, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 9-azido-9H-fluorene exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes and altering their activity. For example, 9-azido-9H-fluorene has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, it can induce changes in gene expression by interacting with transcription factors and modifying chromatin structure .

Temporal Effects in Laboratory Settings

The stability and degradation of 9-azido-9H-fluorene in laboratory settings are critical factors influencing its long-term effects on cellular function. In vitro studies have demonstrated that 9-azido-9H-fluorene is relatively stable at room temperature but can degrade over time when exposed to light and heat . Long-term exposure to 9-azido-9H-fluorene has been associated with changes in cellular morphology and function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 9-azido-9H-fluorene vary with different dosages in animal models. Low doses of 9-azido-9H-fluorene have been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as organ toxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range induces significant biological responses, including changes in enzyme activity and gene expression . Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

9-Azido-9H-fluorene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes metabolic conversion to form reactive intermediates, which can further interact with cellular components . The primary metabolic pathways include oxidation and reduction reactions, leading to the formation of metabolites such as fluorenone and fluorenol . These metabolites can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of 9-azido-9H-fluorene within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in specific cellular compartments . The localization and accumulation of 9-azido-9H-fluorene are influenced by its chemical properties and interactions with cellular components. Understanding the transport and distribution mechanisms is essential for optimizing its use in biomedical applications .

Subcellular Localization

The subcellular localization of 9-azido-9H-fluorene is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 9-azido-9H-fluorene can localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The precise localization of 9-azido-9H-fluorene within cells is essential for understanding its biological activity and optimizing its use in research and therapeutic applications .

Propriétés

IUPAC Name |

9-azido-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJUGTQVVISLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402009 | |

| Record name | 9-azido-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24040-37-7 | |

| Record name | NSC88983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-azido-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)